2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoicacid
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Overview
Description
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid: is an organic compound that features a butanoic acid backbone with a hydroxyl group, a methyl group, and a pyridinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Similar structure but lacks the pyridinyl group.
3-Hydroxy-3-methylbutanoic acid: Similar structure with a different hydroxyl group position.
4-Hydroxy-4-(3-pyridyl)butanoic acid: Similar structure with a different hydroxyl group position
Uniqueness
2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-3-5-11-6-4-7/h3-6,8,12H,1-2H3,(H,13,14) |
InChI Key |
JVTOBALWQWZTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)C(C(=O)O)O |
Origin of Product |
United States |
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